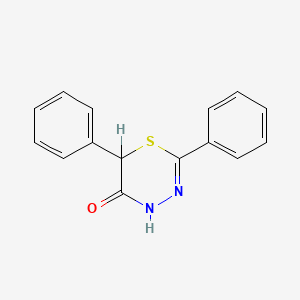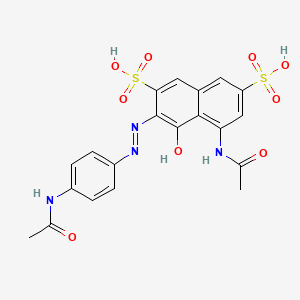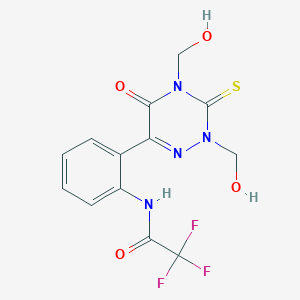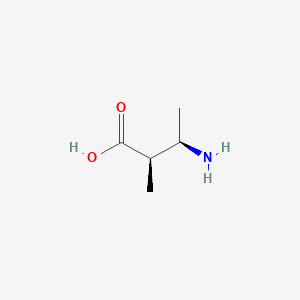![molecular formula C34H51N5O7S B12814571 5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B12814571.png)
5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-ARG(PMC)-OH CHA, also known as Z-Arg(PMC)-OH, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly significant in the study of proteolytic enzymes, such as cathepsins, which play crucial roles in various biological processes including protein degradation and cellular homeostasis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-ARG(PMC)-OH CHA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support, with each addition involving the coupling of the amino acid’s carboxyl group to the amine group of the growing peptide chain.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amine group for the next coupling reaction.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents, typically containing trifluoroacetic acid (TFA), which removes side-chain protecting groups.
Industrial Production Methods
Industrial production of Z-ARG(PMC)-OH CHA follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Z-ARG(PMC)-OH CHA undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, leading to the cleavage of peptide bonds.
Oxidation and Reduction: These reactions can modify the side chains of amino acids within the peptide.
Substitution: Involving the replacement of specific functional groups within the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at physiological pH.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT).
Major Products Formed
The primary products of these reactions are smaller peptide fragments and amino acids, which can be analyzed using mass spectrometry and other analytical techniques .
Aplicaciones Científicas De Investigación
Z-ARG(PMC)-OH CHA is widely used in scientific research for:
Enzyme Activity Assays: As a substrate for cathepsins and other proteolytic enzymes, it helps in measuring enzyme activity and kinetics.
Drug Development: Used in screening potential inhibitors of proteolytic enzymes, which are targets for therapeutic interventions in diseases like cancer and neurodegenerative disorders.
Biological Studies: Helps in understanding the role of proteolytic enzymes in cellular processes and disease mechanisms
Mecanismo De Acción
The mechanism of action of Z-ARG(PMC)-OH CHA involves its interaction with proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction releases a detectable product, allowing researchers to measure enzyme activity. The molecular targets include cathepsins and other cysteine proteases, which are involved in protein degradation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Z-Arg-Arg-AMC: Another peptide substrate used for similar applications but differs in its fluorogenic properties.
Z-Arg-Arg-NHMec: Similar in structure but used in different enzymatic assays.
Uniqueness
Z-ARG(PMC)-OH CHA is unique due to its specific sequence and protecting groups, which provide high selectivity and stability in enzymatic assays. Its design allows for precise measurement of proteolytic activity over a broad pH range, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C34H51N5O7S |
|---|---|
Peso molecular |
673.9 g/mol |
Nombre IUPAC |
5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2 |
Clave InChI |
MYXGDQOQWHFITA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


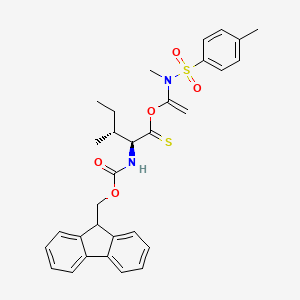
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)

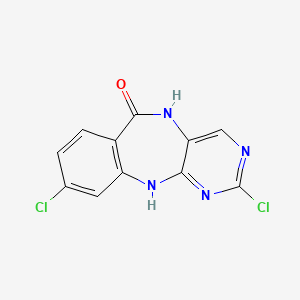

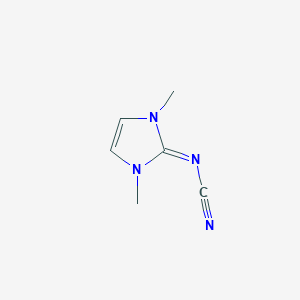
![4-Amino-1H-benzo[d]imidazole-6-thiol](/img/structure/B12814542.png)
